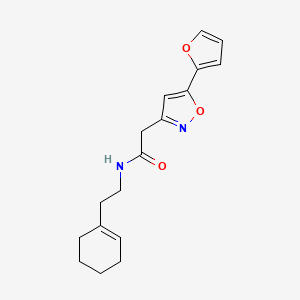

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-17(18-9-8-13-5-2-1-3-6-13)12-14-11-16(22-19-14)15-7-4-10-21-15/h4-5,7,10-11H,1-3,6,8-9,12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQIJTNTUKSUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)CC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials may include cyclohexene, furan, and isoxazole derivatives. The synthetic route may involve:

Formation of the cyclohexene derivative: This can be achieved through the hydrogenation of benzene or other aromatic compounds.

Synthesis of the furan derivative: Furan can be synthesized from furfural or other precursors through decarbonylation or other reactions.

Formation of the isoxazole ring: Isoxazole derivatives can be synthesized through cyclization reactions involving nitrile oxides and alkenes.

Coupling reactions: The final step involves coupling the cyclohexene, furan, and isoxazole derivatives under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum catalysts.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Functional Groups :

- Isoxazole : A five-membered heterocycle with oxygen and nitrogen, contributing to metabolic stability and hydrogen-bonding interactions.

- Cyclohexene: A non-aromatic cyclic moiety that may influence lipophilicity and conformational flexibility.

Comparison with Structural Analogs

Analog 1: 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

- Structural Difference : Benzofuran replaces furan, introducing a fused benzene ring.

- Bioactivity: Benzofuran’s extended aromatic system may enhance binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibitors).

- Spectral Data :

Analog 2: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-phenylacetamide Derivatives

- Structural Difference : Triazole replaces isoxazole, and a sulfanyl group is introduced.

- Impact :

Analog 3: N-((4-((3-(4-Hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)acetamide

- Structural Difference : Sulfonamide and hydrazinyl groups replace the cyclohexene-ethyl chain.

- Impact :

Comparative Data Table

Key Research Findings

- Isoxazole vs. Triazole : Isoxazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to oxidative metabolism .

- Furan vs. Benzofuran : Benzofuran analogs show enhanced binding in hydrophobic pockets but may suffer from higher cytotoxicity due to increased planarity .

- Cyclohexene vs. Sulfonamide : Cyclohexene provides conformational flexibility, while sulfonamide improves solubility but may reduce blood-brain barrier penetration .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexene moiety and a furan ring, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 328.39 g/mol. The structural features are summarized in the following table:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.39 g/mol |

| Key Functional Groups | Cyclohexene, furan, isoxazole |

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit biological activity through interactions with specific molecular targets such as enzymes or receptors. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may interact with various receptors, affecting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. A notable case study evaluated the cytotoxic effects of various isoxazole derivatives against cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Isoxazole Derivative A | MCF7 | 3.79 |

| Isoxazole Derivative B | NCI-H460 | 12.50 |

| This compound | HCT116 | Pending Evaluation |

These findings indicate that the compound may possess significant cytotoxic properties, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

Another aspect of the biological activity of isoxazole derivatives involves their antimicrobial properties. Research has shown moderate activity against various bacterial strains:

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoxazole Derivative C | Staphylococcus aureus | 17.7 µM |

| Isoxazole Derivative D | Bacillus subtilis | 58.8 µM |

These results suggest that compounds within this class could be explored for their potential as antimicrobial agents.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate:

- Absorption : The compound's solubility characteristics are essential for its bioavailability.

- Distribution : Studies on tissue distribution can provide insights into its therapeutic efficacy and safety.

- Metabolism : Identifying metabolic pathways will help understand its pharmacodynamics.

- Excretion : Knowledge of excretion routes is vital for assessing long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.